2-(3-Hydroxycyclobutyl)acetonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

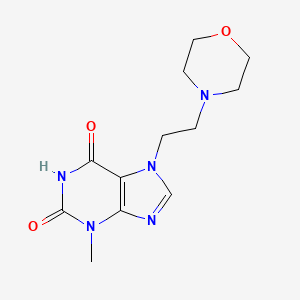

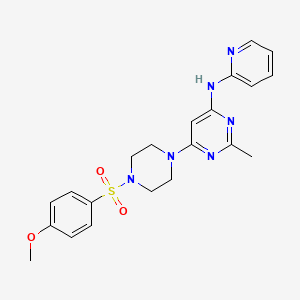

“2-(3-Hydroxycyclobutyl)acetonitrile” is a chemical compound with a molecular weight of 111.14 . It is a derivative of acetonitrile, which is a nitrile where the hydrogen (H) is replaced by a methyl group (-CH3) .

Synthesis Analysis

The synthesis of “this compound” involves several steps. One method involves the reaction of 2-(3-(benzyloxy)cyclobutylidene)acetonitrile with 10 wt% Pd(OH)2 on carbon under hydrogen in tetrahydrofuran at 20°C .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code 1S/C6H9NO/c7-2-1-5-3-6(8)4-5/h5-6,8H,1,3-4H2/t5-,6+ . This indicates that the molecule consists of a cyclobutyl ring with a hydroxyl group at the 3-position and an acetonitrile group attached to the ring .Chemical Reactions Analysis

Acetonitrile, the parent compound of “this compound”, is known to participate in various chemical reactions. For instance, it can undergo [3+2] cycloaddition reactions with 2,5-dimethyl-2H-[1,2,3]diazaphosphole . It can also participate in copper-catalyzed mild electrochemical C–H amidation reactions .Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . The storage temperature is 4°C .Scientific Research Applications

Applications in Food Irradiation Detection

Rapid Identification of γ-Irradiated Food

A study developed an efficient method for extracting 2-Dodecylcyclobutanone (2-DCB) from γ-irradiated food using acetonitrile. This method significantly reduces solvent consumption and processing time, aiding in the surveillance of irradiated food, highlighting acetonitrile's role in enhancing analytical processes (Chan, Ye, & Leung, 2014).

Bioactive Compound Isolation

From Endophytic Fungi

Research on Phomopsis sp. led to the isolation of new natural products, including 2-hydroxy-alternariol, using an acetonitrile fraction. This study underscores the potential of acetonitrile in the isolation and characterization of bioactive compounds from natural sources (Chapla et al., 2014).

Catalysis and Chemical Synthesis

Activation of Carbon Dioxide

A catalytic system involving acetonitrile enables the selective cooligomerization with Hexin(-3), showcasing a novel application in catalysis and the synthesis of valuable compounds (Walther, Schönberg, Dinjus, & Sieler, 1987).

Chemical Reaction Medium

Influence on Cytochrome P450 Activity

A study examined the substrate-dependent effect of acetonitrile on human liver microsomal cytochrome P450 2C9 activity. It highlights the critical role of solvents like acetonitrile in biochemical assays and their influence on enzymatic activity (Tang, Shou, & Rodrigues, 2000).

Polymer Chemistry

Synthesis and Properties of Polymers

The electrochemical polymerization of alkylated 3,4-ethylenedioxythiophene derivatives in acetonitrile was studied, providing insights into the synthesis and properties of conductive polymers, showcasing acetonitrile's role in the field of polymer chemistry (Groenendaal, Zotti, & Jonas, 2001).

Safety and Hazards

Future Directions

Acetonitrile, the parent compound of “2-(3-Hydroxycyclobutyl)acetonitrile”, has been widely used in organic synthesis . Its good conductivity and environmentally friendly features make it a powerful tool for the synthesis of nitrogen-containing compounds or nitrile-containing compounds . Therefore, “this compound” may also find applications in similar areas in the future.

properties

IUPAC Name |

2-(3-hydroxycyclobutyl)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c7-2-1-5-3-6(8)4-5/h5-6,8H,1,3-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEAYGFQVUHWMCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1O)CC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2994035.png)

![2-[2-(3-chloroanilino)-2-oxoethyl]-N~5~-(4-fluorobenzyl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2994036.png)

![3-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]propanehydrazide](/img/structure/B2994039.png)

![N-(2-(6-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2994044.png)

![3-(((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)methyl)benzo[d]isoxazole](/img/structure/B2994049.png)

![2-[[1-[(E)-2-(2-Chlorophenyl)ethenyl]sulfonylpiperidin-4-yl]-ethylamino]acetic acid;hydrochloride](/img/structure/B2994053.png)

![3-[(4-Chlorobenzoyl)amino]benzoic acid](/img/structure/B2994056.png)